molecular formula C26H29NO2S B15007228 4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide

4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide

Cat. No.: B15007228
M. Wt: 419.6 g/mol
InChI Key: NLOYIJBGZDIXKW-UHFFFAOYSA-N
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Description

4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a cyclohexylsulfanyl group and a naphthalen-1-yloxyethyl group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the benzamide core.

    Attachment of the Naphthalen-1-yloxyethyl Group: The final step involves the reaction of the intermediate product with 2-(naphthalen-1-yloxy)ethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalen-1-yloxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with different substituents on the benzamide core.

    4-[(Cyclohexylsulfanyl)methyl]-N-(2-methoxyphenyl)benzamide: Another similar compound with a methoxy group instead of the naphthalen-1-yloxyethyl group.

Uniqueness

4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide is unique due to the presence of both the cyclohexylsulfanyl and naphthalen-1-yloxyethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C26H29NO2S

Molecular Weight

419.6 g/mol

IUPAC Name

4-(cyclohexylsulfanylmethyl)-N-(2-naphthalen-1-yloxyethyl)benzamide

InChI

InChI=1S/C26H29NO2S/c28-26(22-15-13-20(14-16-22)19-30-23-9-2-1-3-10-23)27-17-18-29-25-12-6-8-21-7-4-5-11-24(21)25/h4-8,11-16,23H,1-3,9-10,17-19H2,(H,27,28)

InChI Key

NLOYIJBGZDIXKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC2=CC=C(C=C2)C(=O)NCCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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